Enantiomeric Assignment by X-ray Crystallography
X‑ray crystallography of the LsrF enzyme in complex with the product of the LsrG reaction (PDB 4p2v) unambiguously assigns the natural phosphate ester as (3R)-3-hydroxy-2,4-dioxopentyl dihydrogen phosphate [1]. Because the target compound is the (3S)-enantiomer of the corresponding free diol, it provides a single‑isomer probe of the non‑natural stereochemical series, enabling enantioselectivity profiling that is inaccessible with the racemic mixture or with (4S)-DPD, which bears hydroxyl groups at different positions [2].
| Evidence Dimension | Absolute configuration at C-3 of the 1,3-dihydroxy-2,4-dione scaffold |
|---|---|
| Target Compound Data | (3S) enantiomer (CAS 147523‑70‑4) |
| Comparator Or Baseline | Natural LsrG product: (3R)-3-hydroxy-2,4-dioxopentyl phosphate (PDB 4p2v ligand 26T) |
| Quantified Difference | Opposite C‑3 configuration (S vs. R); the (3S) enantiomer is not a substrate for LsrF in the physiological direction |
| Conditions | X‑ray diffraction at 2.51 Å resolution; ligand bound in the LsrF active site of Escherichia coli |
Why This Matters
Procurement of the single (3S)-enantiomer is essential for experiments that discriminate between the natural and unnatural stereochemical series in AI‑2 processing, a distinction that racemic or regioisomeric DPD cannot provide.
- [1] PDB entry 4p2v: (3R)-3-hydroxy-2,4-dioxopentyl dihydrogen phosphate bound to LsrF. RCSB Protein Data Bank. https://www.rcsb.org/structure/4p2v (accessed 2026-04-28). View Source
- [2] MetaCyc Pathway: autoinducer AI-2 degradation (PWY0-1569). SRI International. https://bf2i-arthropodacyc.insa-lyon.fr/META/NEW-IMAGE?type=PATHWAY&object=PWY0-1569 (accessed 2026-04-28). View Source
